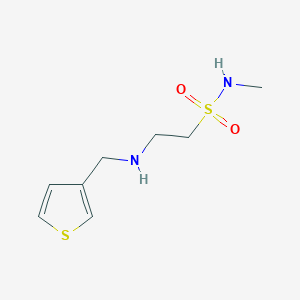![molecular formula C19H25N3O3 B7633558 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea, also known as Y-27632, is a synthetic compound that has been widely used in scientific research. It was initially developed as a selective inhibitor of Rho-associated protein kinase (ROCK), which plays a crucial role in regulating actin cytoskeleton dynamics and cell motility. In recent years, Y-27632 has been found to have many other biological activities, making it a valuable tool in various fields of biomedical research.
作用机制
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea exerts its biological effects by inhibiting ROCK, which is a downstream effector of the small GTPase RhoA. ROCK regulates actin cytoskeleton dynamics and cell motility by phosphorylating various substrates, such as myosin light chain and LIM kinase. By inhibiting ROCK, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea can modulate these cellular processes and affect cell behavior. In addition to ROCK inhibition, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been shown to have other molecular targets, such as protein kinase C and protein kinase A.
Biochemical and Physiological Effects:
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been reported to have various biochemical and physiological effects in different cell types and tissues. For example, it can inhibit cell migration and invasion by modulating actin cytoskeleton dynamics and focal adhesion formation. It can also promote cell survival and reduce apoptosis by activating the Akt pathway. In addition, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has several advantages as a research tool. It is highly selective for ROCK1 and ROCK2, which allows for specific inhibition of these proteins without affecting other cellular processes. It is also relatively stable and can be easily dissolved in various solvents. However, there are also some limitations to the use of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea. For example, its potency and efficacy can vary depending on the cell type and experimental conditions. It can also have off-target effects on other kinases and signaling pathways, which can complicate the interpretation of experimental results.
未来方向
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has shown great potential as a research tool in various fields of biomedical research. Some possible future directions for the use of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea include:
1. Investigating the role of ROCK in the development and progression of cancer, and exploring the potential of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea as a therapeutic agent for cancer treatment.
2. Studying the effects of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea on the function and regeneration of various tissues, such as the nervous system, cardiovascular system, and skeletal muscle.
3. Developing more potent and selective ROCK inhibitors based on the structure of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea, and exploring their potential as therapeutic agents for various diseases.
4. Using 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea as a tool to study the molecular mechanisms underlying various cellular processes, such as cell migration, proliferation, and differentiation.
In conclusion, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea is a synthetic compound that has been widely used in scientific research due to its broad biological activities. It has been shown to inhibit ROCK with high selectivity, and has many potential applications in various fields of biomedical research. Further studies are needed to fully understand the molecular mechanisms underlying its effects and to explore its therapeutic potential.
合成方法
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea can be synthesized by the reaction of 1-(2-bromoethyl)-3-(2-oxabicyclo[4.2.0]oct-7-en-3-yl)urea with 4-methoxytryptamine in the presence of a palladium catalyst. The synthesis process involves several steps, including the preparation of key intermediates and the purification of the final product. The yield of the synthesis is typically around 30-40%.
科学研究应用
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been extensively used in scientific research due to its broad biological activities. It has been shown to inhibit ROCK1 and ROCK2 with high selectivity, which makes it a useful tool for studying the functions of these proteins in various cellular processes. For example, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been used to investigate the role of ROCK in cell migration, proliferation, and apoptosis. It has also been used to study the effects of ROCK inhibition on the development of various diseases, such as cancer, cardiovascular diseases, and neurological disorders.
属性
IUPAC Name |
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-16-6-2-5-14-18(16)12(11-21-14)7-8-20-19(23)22-15-10-17-13(15)4-3-9-25-17/h2,5-6,11,13,15,17,21H,3-4,7-10H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPHURREBCJPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCNC(=O)NC3CC4C3CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633475.png)

![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)

